Cefcapene Pivoxil is a broad-spectrum, third-generation cephalosporin antibiotic administered orally. [, , ] It is classified as a prodrug, meaning it is inactive in its administered form and is metabolized into its active form, Cefcapene, within the body. [, ] Cefcapene Pivoxil is a valuable tool in scientific research, particularly for studying antibiotic resistance, bacterial infections, and drug delivery mechanisms. [, , , , , ]
Cefcapene pivoxil is synthesized from 7-aminocephalosporanic acid, a common precursor in the production of cephalosporin antibiotics. It is classified as a third-generation cephalosporin, which indicates its enhanced activity against a broader range of bacteria compared to earlier generations. The compound is often administered in the form of its hydrochloride salt, cefcapene pivoxil hydrochloride, to improve solubility and stability.
The synthesis of cefcapene pivoxil typically involves several steps, starting from 7-aminocephalosporanic acid. Various synthetic routes have been explored to optimize yield and simplify the process.
A specific method described involves using dichloromethane as a solvent and adjusting pH with dilute sulfuric acid during the reaction phases to facilitate the synthesis while maintaining high yields and purity .
Cefcapene pivoxil has a complex molecular structure characterized by a bicyclic core typical of cephalosporins. The molecular formula is with a molecular weight of approximately 398.45 g/mol. Key structural features include:
The structural integrity is crucial for its interaction with bacterial enzymes that are targeted during infection treatment.
Cefcapene pivoxil undergoes hydrolysis in vivo to produce cefcapene acid, which exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. This reaction is facilitated by esterases present in biological systems.
The kinetics of this reaction can be influenced by factors such as pH and temperature, which are critical for optimizing drug formulation and delivery.
Cefcapene pivoxil acts primarily through inhibition of bacterial cell wall synthesis. The mechanism involves binding to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls.
The efficacy against both Gram-positive and Gram-negative organisms makes it a valuable option in treating various infections.
Cefcapene pivoxil hydrochloride exhibits several notable physical and chemical properties:
Relevant data indicates that it has a melting point around 150°C, which can vary slightly depending on purity levels .
Cefcapene pivoxil is primarily utilized in clinical settings for treating infections caused by susceptible bacteria. Its applications include:
In addition to clinical applications, cefcapene pivoxil has been studied for pharmacokinetic profiling using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), facilitating better understanding of its behavior in biological systems .
This comprehensive analysis highlights cefcapene pivoxil's significance in antibiotic therapy, emphasizing its synthesis, mechanism of action, properties, and clinical applications within modern medicine.
Cefcapene pivoxil hydrochloride hydrate (chemical formula: C₂₃H₂₉N₅O₈S₂·HCl·H₂O; molecular weight: 622.11 g/mol) is an ester-type prodrug of the bioactive third-generation cephalosporin cefcapene [3] [9]. Its molecular structure features:
The compound crystallizes as a hydrochloride hydrate, enhancing its stability in solid formulations. The presence of the pivoxil group increases lipophilicity (calculated XLogP: -2.62), facilitating intestinal absorption [9]. Structural analogs include other esterified cephalosporins such as:
Table 1: Molecular Characteristics of Cefcapene Pivoxil
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₉N₅O₈S₂·HCl·H₂O |
Exact Mass | 621.1330 g/mol |
Hydrogen Bond Acceptors | 11 |
Hydrogen Bond Donors | 4 |
Topological Polar Surface Area | 231.48 Ų |
Rotatable Bonds | 9 |
Cefcapene pivoxil exemplifies targeted prodrug design to overcome the poor oral bioavailability inherent to cephalosporins. The pivoxil group serves as a lipophilic promoter with these key attributes:
Table 2: Comparative Hydrolysis Rates of Ester Prodrugs in Plasma
Prodrug | Hydrolysis Rate in Human Plasma | Primary Activation Site |
---|---|---|
Cefcapene pivoxil | Rapid (>90% in 60 min) | Liver/Intestinal Mucosa |
Ertapenem diethyl ester | Slow (5% remaining at 60 min) | Hepatic Microsomes |
Ertapenem medoxomil ester | Rapid (98% conversion at 60 min) | Plasma Esterases |
This bioactivation pathway is shared by other antimicrobial pivoxil prodrugs, including adefovir dipivoxil and tenofovir disoproxil. The design successfully circumvents the polarity barrier while maintaining chemical stability in gastric environments (pH >4) [1] [7].
Cefcapene pivoxil shares core structural elements with third-generation cephalosporins but exhibits distinct modifications that influence its spectrum and pharmacokinetics:
Table 3: Structural Comparison with Key Third-Generation Cephalosporins
Cephalosporin | C7 Side Chain | C3 Substituent | Prodrug Required | Bioavailability |
---|---|---|---|---|
Cefcapene pivoxil | 2-(2-Aminothiazol-4-yl)-(Z)-2-pentenamido | Vinyl | Yes (pivoxil) | ~50% |
Cefdinir | 2-(2-Aminothiazol-4-yl)-vinyl | Alkoxyimino | No | 20-25% |
Cefpodoxime proxetil | Methoxyimino (syn isomer) | Proxetil ester | Yes (proxetil) | ~50% |
Cefixime | Carboxyvinyl | Carboxymethylvinyl | No | 40-50% |
Ceftibuten | 2-(2-Aminothiazol-4-yl)-butenyl | Carboxy | No | ~75% |
The structural variations at C7 and C3 directly correlate with antibacterial spectrum nuances:
The pivoxil prodrug strategy differentiates cefcapene from non-esterified third-generation agents, positioning it as a solution to the absorption limitations of polar cephalosporin carboxylates [1] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7